molecular formula C11H12N2OS B3366964 2-Imino-3-propan-2-yl-1,3-benzothiazin-4-one CAS No. 15568-03-3

2-Imino-3-propan-2-yl-1,3-benzothiazin-4-one

Cat. No. B3366964
CAS RN: 15568-03-3
M. Wt: 220.29 g/mol
InChI Key: SDKRXRYROLFJPO-UHFFFAOYSA-N
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Description

“2-Imino-3-propan-2-yl-1,3-benzothiazin-4-one” is a chemical compound . It belongs to the class of 1,3-benzothiazin-4-ones .


Synthesis Analysis

The synthesis of 1,3-benzothiazin-4-ones usually starts from anthranilic acid derivatives . The synthetic entries allow for the introduction of diverse substituents at positions 2 and 5–8 . For instance, anthranilic acid or methyl anthranilate can be converted using aroyl isothiocyanates to thiourea derivatives. These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .


Molecular Structure Analysis

The structure of the benzothiazinone scaffold can significantly deviate from planarity . X-ray crystallography reveals that the structure of the BTZ scaffold can significantly deviate from planarity .


Chemical Reactions Analysis

The chemical reactions of 1,3-benzothiazin-4-ones are diverse. For example, compounds 7 undergo the Dimroth rearrangement to isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones . Under somewhat milder conditions, precursors 6 lead to benzothiazinones 8 which still bear the aroyl moiety at the exocyclic nitrogen .

Mechanism of Action

While the specific mechanism of action for “2-Imino-3-propan-2-yl-1,3-benzothiazin-4-one” is not mentioned in the retrieved papers, it’s worth noting that 8-Nitro-1,3-benzothiazin-4-ones (BTZs), with BTZ043 and PBTZ169 as the most advanced compounds, represent a new class of potent antitubercular agents, which irreversibly inhibit decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), an enzyme crucial for cell wall synthesis in the pathogen Mycobacterium tuberculosis .

properties

IUPAC Name

2-imino-3-propan-2-yl-1,3-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7(2)13-10(14)8-5-3-4-6-9(8)15-11(13)12/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKRXRYROLFJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935270
Record name 2-Imino-3-(propan-2-yl)-2,3-dihydro-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15568-03-3
Record name Benzothiazin-4-one, (4H)1,3-, 2,3-dihydro-2-imino-3-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015568033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-3-(propan-2-yl)-2,3-dihydro-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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